molecular formula C17H19ClN4O2 B6588079 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 1235647-75-2

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B6588079
CAS No.: 1235647-75-2
M. Wt: 346.8 g/mol
InChI Key: BXJPITATAAPAOF-UHFFFAOYSA-N
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Description

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1196536 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is a member of the pyridazinone class, known for its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising a piperazine ring and a pyridazinone core. The presence of the 3-chlorophenyl group enhances its lipophilicity and biological interactions.

Molecular Formula

  • C : 19
  • H : 22
  • Cl : 1
  • N : 4
  • O : 3

Molecular Weight

  • Molecular Weight : 399.134 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Phosphodiesterases (PDEs) : It has been noted that compounds with similar structures act as selective PDE inhibitors, which can modulate inflammatory responses by affecting cyclic nucleotide levels .
  • Neurotransmitter Receptors : The piperazine moiety is often involved in modulating neurotransmitter systems, potentially influencing mood and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that similar derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Antidepressant Effects : Compounds with piperazine structures have been linked to antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Anti-inflammatory Properties : The inhibition of PDEs can lead to reduced inflammation, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease .

Study on Antimicrobial Activity

A study conducted on piperazine derivatives indicated that compounds similar to this compound demonstrated potent antimicrobial activity. Minimum inhibitory concentrations (MIC) were determined against various pathogens, showing effectiveness comparable to standard antibiotics .

PDE Inhibition Study

Research highlighted the role of PDE inhibitors in managing respiratory diseases. A related compound was shown to achieve an IC50 value of 140 nM in enzyme assays, indicating strong inhibitory potential against PDEs . This suggests that our compound may also exhibit similar pharmacological profiles.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinoneContains methoxy groupDifferent electronic properties due to methoxy substitution
5-acetyl-2-(cyclopropylmethyl)-4-(3-fluoroanilino)-6-phenylpyridazin-3-oneContains cyclopropyl groupUnique structural configuration affects reactivity

Properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-13-5-6-16(23)22(19-13)12-17(24)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJPITATAAPAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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